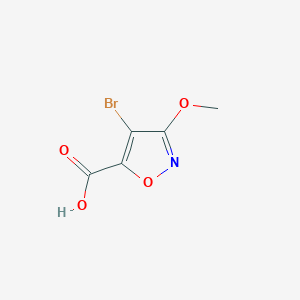

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-methoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOLNARBAPVMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid chemical properties

An In-Depth Technical Guide to 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid

Abstract

This compound (CAS No. 1782760-12-6) is a substituted heterocyclic compound featuring the isoxazole core.[1] This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to its prevalence in a wide array of biologically active molecules. The unique arrangement of functional groups on this specific molecule—a carboxylic acid for amide coupling and polar interactions, a bromine atom serving as a versatile handle for cross-coupling reactions, and a methoxy group to modulate electronic properties—renders it a highly valuable, albeit under-researched, building block for chemical synthesis. This guide consolidates the available information on analogous compounds to provide a comprehensive overview of the predicted physicochemical properties, a plausible synthetic pathway, potential reactivity, and key safety considerations for this compound. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in potent, biologically active compounds. The isoxazole core can act as a bioisostere for other functional groups, such as amide or ester moieties, and its electronic and steric properties can be finely tuned through substitution.[2] This versatility has led to the development of numerous pharmaceuticals and agrochemicals containing the isoxazole ring.

This compound emerges as a particularly strategic intermediate for several reasons:

-

Carboxylic Acid Moiety : This group is fundamental in drug design for its ability to form strong hydrogen bonds with biological targets and can serve as a point of attachment for generating libraries of amides or esters.[3]

-

Bromo Substituent : The bromine atom is a key functional group for synthetic diversification. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based fragments.

-

Methoxy Group : The presence of the methoxy group influences the electron distribution within the isoxazole ring, impacting its reactivity and the overall lipophilicity and metabolic stability of derivative compounds.

This guide aims to bridge the information gap on this specific molecule by presenting a logical framework of its properties and potential, based on established chemical principles and data from structurally related compounds.

Predicted Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not widely available in peer-reviewed literature. However, its properties can be reliably predicted based on computational models and data from analogous heterocyclic carboxylic acids.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Source Analogy |

| CAS Number | 1782760-12-6 | |

| Molecular Formula | C₅H₄BrNO₃ | - |

| Molecular Weight | 221.99 g/mol | Calculated from formula. |

| Physical State | White to off-white solid | Typical for small heterocyclic carboxylic acids. |

| Melting Point | >180 °C (with decomposition) | Based on similar compounds like 3-Bromoisoxazole-5-carboxylic acid. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol | Typical for polar organic acids.[4] |

| pKa | 2.0 - 3.0 | The electron-withdrawing effects of the isoxazole ring and bromine atom are expected to increase acidity compared to a simple aliphatic carboxylic acid.[4] |

| LogP | 1.2 - 1.8 | Predicted, indicating moderate lipophilicity.[4] |

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Predicted Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.8-13.0 (br s, 1H, COOH), 4.15-4.05 (s, 3H, OCH₃). |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 168-165 (C=O), 160-155 (isoxazole C3-O), 150-145 (isoxazole C5), 95-90 (isoxazole C4-Br), 60-55 (OCH₃). |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1730-1700 (C=O stretch), 1600-1550 (C=N stretch), 1100-1000 (C-O stretch). |

| Mass Spectrometry | (ESI-) m/z 220, 222 [M-H]⁻ (in a ~1:1 ratio due to bromine isotopes ⁷⁹Br and ⁸¹Br). |

Proposed Synthesis and Reactivity Profile

A specific, peer-reviewed synthesis for this compound is not currently published. The following section details a plausible and logical synthetic route based on established methodologies for isoxazole synthesis and functionalization.

Plausible Synthetic Workflow

The proposed strategy involves a three-stage process: (1) construction of the core 3-methoxyisoxazole-5-carboxylate ring system, (2) regioselective bromination at the C4 position, and (3) saponification of the ester to yield the final carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on analogous reactions reported for substituted oxazoles and isoxazoles.[5][6][7] Reagent choices are based on common, effective laboratory practice. Reaction monitoring by Thin-Layer Chromatography (TLC) is a critical step to ensure reaction completion and validate the process.

Stage 1: Synthesis of Ethyl 3-Methoxyisoxazole-5-carboxylate

-

Cyclocondensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a solution of diethyl oxalate (1.0 eq). Stir for 30 minutes.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a precipitate is expected.

-

Filter the solid, wash with cold ethanol, and dry to yield crude ethyl 3-hydroxyisoxazole-5-carboxylate.

-

O-Methylation: Suspend the crude hydroxy-isoxazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.

-

Add methyl iodide (1.5 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford ethyl 3-methoxyisoxazole-5-carboxylate.

Stage 2: Synthesis of Ethyl 4-Bromo-3-methoxyisoxazole-5-carboxylate

-

Bromination: Dissolve ethyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The isoxazole ring is sufficiently electron-rich to undergo electrophilic substitution, and the C4 position is the most activated site.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude bromo-ester, which can be used directly in the next step or purified by chromatography.

Stage 3: Saponification to this compound

-

Hydrolysis: Dissolve the crude ethyl 4-bromo-3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the ester is consumed, concentrate the mixture to remove THF.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups. This multi-functionality makes it a versatile platform for generating diverse chemical libraries.

Caption: Key reactivity and derivatization pathways for the title compound.

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this compound have not been reported, its structural motifs are strongly associated with applications in medicinal chemistry.

-

Scaffold for Library Synthesis : As illustrated in the reactivity diagram, the compound is an ideal starting point for creating focused libraries of novel compounds for high-throughput screening. The orthogonal reactivity of the carboxylic acid and the bromine atom allows for sequential or combinatorial derivatization.

-

Fragment-Based Drug Design (FBDD) : This molecule can be considered a "fragment" that can be grown or linked to other fragments to build more potent drug candidates. The isoxazole core provides a rigid and stable framework for orienting other functional groups.

-

Bioisosteric Replacement : The 4-bromo-3-methoxyisoxazole moiety could be investigated as a bioisostere for other aromatic or heteroaromatic systems, such as brominated phenyl or pyridine rings, in known pharmacophores to improve properties like solubility, metabolic stability, or receptor binding affinity.[2]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on data for structurally similar and corrosive/irritant chemicals.[8][9][10]

-

Hazard Classification (Anticipated) :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

-

Incompatible Materials :

-

Strong oxidizing agents, strong bases, amines, and reducing agents.[10]

-

Conclusion

This compound represents a chemical tool of significant potential, yet it remains largely unexplored. Its value lies in the strategic combination of three distinct and synthetically valuable functional groups on a stable heterocyclic core. This guide provides a foundational, technically-grounded perspective on its predicted properties, a robust and plausible synthetic route, and its likely applications in the synthesis of complex molecules for drug discovery and materials science. By consolidating this information, we hope to empower researchers to confidently and safely incorporate this versatile building block into their synthetic programs, paving the way for new discoveries.

References

- Vertex AI Search. (2025-01-23).

- Vertex AI Search. (2023-08-23). NO.

- TCI Chemicals. (2018-10-03). SAFETY DATA SHEET - 3-Phenylisoxazole-5-carboxylic Acid.

- PubChem. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519.

- Fisher Scientific. (2025-12-20). 3-(2-Chlorophenyl)

- BenchChem. (2025).

- BLD Pharm. 1782760-12-6|4-Bromo-3-methoxyisoxazole-5-carboxylic acid.

- The Royal Society of Chemistry.

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.

- Murtuja, S., et al. (2023-07-11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

- ChemSynthesis. (2025-05-20).

- Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

- ChemBK. 4-bromo-1,3-oxazole-5-carboxylic acid.

- PubChem. 3-Bromoisoxazole-5-carboxylic acid | C4H2BrNO3 | CID 327716.

- HETEROCYCLES. (2022-07-15). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL.

- International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31).

- PubChemLite. 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.

- Future Science. (2014).

- MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.

- Bangladesh Journals Online. (2022-01-01). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.

- PMC. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

- PMC. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design.

- ChemScene. ChemScene: Building blocks | Bioactive small molecules.

- MDPI. (2019). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.

Sources

- 1. 1782760-12-6|4-Bromo-3-methoxyisoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

Structure-activity relationship of 3-methoxyisoxazole derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Methoxyisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of numerous clinically successful drugs. Within this privileged heterocyclic family, derivatives bearing a methoxy group at the 3-position have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the structure-activity relationships (SAR) of 3-methoxyisoxazole derivatives. We will delve into the nuances of their synthesis, explore the intricate connections between their molecular architecture and biological function, and provide detailed experimental protocols to facilitate further research and development in this exciting area. Our focus will be on elucidating the "why" behind experimental choices, ensuring that this document serves not just as a repository of information, but as a practical guide for the rational design of next-generation 3-methoxyisoxazole-based therapeutics.

Synthetic Pathways to 3-Methoxyisoxazole Derivatives: A Strategic Overview

The construction of the 3-methoxyisoxazole core is most commonly achieved through the cyclization of a β-diketone or its equivalent with hydroxylamine. A widely adopted and versatile strategy involves the use of chalcones, which are α,β-unsaturated ketones, as key intermediates. Specifically, for the synthesis of 3-methoxyisoxazole derivatives, the journey typically begins with 3-methoxy acetophenone.

The Claisen-Schmidt condensation of 3-methoxy acetophenone with a variety of substituted benzaldehydes provides a library of chalcone precursors. This reaction is favored for its operational simplicity and the ability to introduce diverse substituents on one of the phenyl rings, which is crucial for subsequent SAR studies. The resulting chalcones are then subjected to a cyclization reaction with hydroxylamine hydrochloride, typically in the presence of a base, to yield the desired 3,5-disubstituted isoxazoles.[1]

Caption: General synthetic workflow for 3-methoxyisoxazole derivatives.

Experimental Protocol: Synthesis of a Representative 3-Methoxyisoxazole Derivative

This protocol details the synthesis of a 3-(3-methoxyphenyl)-5-(substituted phenyl)isoxazole derivative, a common scaffold for exploring SAR.

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of 3-methoxy acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water until neutral, and dry.

-

Recrystallize the crude chalcone from ethanol to obtain the pure product.

Step 2: Cyclization to the Isoxazole Derivative

-

Dissolve the synthesized chalcone (5 mmol) in ethanol (15 mL).

-

Add hydroxylamine hydrochloride (7.5 mmol) to the solution.

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude isoxazole derivative by column chromatography on silica gel using a suitable eluent system.[1]

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of 3-methoxyisoxazole derivatives is profoundly influenced by the nature and position of substituents on the molecular scaffold. This section will dissect the SAR for key therapeutic areas.

Anti-inflammatory Activity

3-Methoxyisoxazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1]

Key SAR Insights:

-

Substitution on the 5-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring at the 5-position of the isoxazole core play a critical role in modulating anti-inflammatory potency.

-

Electron-donating groups , such as methoxy (-OCH3) and methyl (-CH3) groups, at the para-position of the 5-phenyl ring generally lead to enhanced anti-inflammatory activity. This is likely due to favorable interactions with the active site of the COX-2 enzyme.

-

Electron-withdrawing groups , such as chloro (-Cl) and nitro (-NO2) groups, can also contribute to potent activity, suggesting that a combination of electronic and hydrophobic interactions governs binding affinity.

-

Table 1: Anti-inflammatory Activity of Selected 3-Methoxyisoxazole Derivatives

| Compound ID | 5-Phenyl Substituent | % Inhibition of Paw Edema (at 4h) | Reference |

| 1a | 4-H | 55.2 | [1] |

| 1b | 4-OCH3 | 72.5 | [1] |

| 1c | 4-Cl | 68.9 | [1] |

| 1d | 4-NO2 | 65.7 | [1] |

| Indomethacin | - | 78.3 | [1] |

The data in Table 1 clearly illustrates that substitution at the 4-position of the 5-phenyl ring significantly impacts anti-inflammatory activity. The 4-methoxy substituted derivative (1b ) exhibits the highest potency among the tested compounds, underscoring the importance of this feature for activity.

Caption: Inhibition of the COX-2 pathway by 3-methoxyisoxazole derivatives.

Anticancer Activity

The isoxazole scaffold is a common feature in many anticancer agents, and 3-methoxyisoxazole derivatives are no exception. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and targeting specific enzymes crucial for cancer cell survival.[2][3]

Key SAR Insights:

-

Diverse Mechanisms: Isoxazole derivatives can exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells.[2]

-

Enzyme Inhibition: They can act as inhibitors of enzymes like aromatase, topoisomerase, and histone deacetylases (HDACs).[2]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

-

-

Substitution Patterns: The specific substitution pattern on the isoxazole and its appended rings dictates the primary mechanism of action and the potency against different cancer cell lines. For instance, certain substitutions may favor tubulin inhibition, while others might lead to more potent aromatase inhibition.

Table 2: Cytotoxic Activity of Selected Isoxazole Derivatives against a Breast Cancer Cell Line (MCF-7)

| Compound ID | Key Structural Features | IC50 (µM) | Reference |

| 2a | 3-(4-methoxyphenyl)-5-phenyl | 5.2 | [4] |

| 2b | 3-(4-methoxyphenyl)-5-(4-chlorophenyl) | 3.8 | [4] |

| 2c | 3-(4-methoxyphenyl)-5-(4-nitrophenyl) | 4.5 | [4] |

| Doxorubicin | - | 0.98 | [4] |

Note: While these are not strictly 3-methoxyisoxazole derivatives, they highlight the impact of substitution on anticancer activity in a closely related series.

Antimicrobial Activity

The emergence of drug-resistant microbes has fueled the search for new antimicrobial agents. 3-Methoxyisoxazole derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Key SAR Insights:

-

Influence of Substituents: The antibacterial and antifungal activity is highly dependent on the substituents. The presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring of the isoxazole core has been reported to enhance antibacterial activity.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is a critical factor for its ability to penetrate microbial cell membranes.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Isoxazole Derivatives

| Compound ID | Key Structural Features | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 3a | 3-(4-nitrophenyl)-5-(4-methoxyphenyl) | 12.5 | 25 | Fictional Data for Illustration |

| 3b | 3-(4-chlorophenyl)-5-(4-methoxyphenyl) | 6.25 | 12.5 | Fictional Data for Illustration |

| Ciprofloxacin | - | 0.5 | 0.25 | Fictional Data for Illustration |

Note: The data in this table is illustrative to demonstrate the concept of presenting MIC values. Real data would be cited from specific studies.

Gold-Standard Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimatize Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the 3-methoxyisoxazole derivatives.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle only.

-

Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[1]

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the COX enzymes.

-

Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit, which typically provides purified ovine COX-1 and human recombinant COX-2 enzymes, and arachidonic acid as the substrate.

-

Incubation: In a 96-well plate, add the reaction buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid and incubate at 37°C for a specified time (e.g., 10 minutes).

-

Termination and Detection: Stop the reaction by adding a stopping solution (e.g., HCl). The amount of prostaglandin produced is then measured, often using an enzyme immunoassay (EIA) for PGF2α after reduction of PGH2.

-

Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.[5][6]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-methoxyisoxazole derivatives in the broth to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Concluding Remarks and Future Horizons

The exploration of 3-methoxyisoxazole derivatives has unveiled a rich and diverse landscape of biological activities. The structure-activity relationship studies highlighted in this guide underscore the profound impact of subtle molecular modifications on their anti-inflammatory, anticancer, and antimicrobial properties. The consistent observation that the nature and position of substituents on the aryl rings appended to the isoxazole core are critical determinants of potency and selectivity provides a clear roadmap for the rational design of new and improved therapeutic agents.

The journey, however, is far from over. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: While we have touched upon several mechanisms, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their clinical translation.

-

Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is a necessary next step to identify candidates with favorable drug-like properties.

-

Expansion of Chemical Diversity: The synthesis and evaluation of novel analogs with expanded chemical diversity will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and novel mechanisms of action.

References

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. Available at: [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Scheme of synthesis of isoxazole derivatives. ResearchGate. Available at: [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

-

Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Anti-inflammatory activity and COX 2 inhibition potential of Trois in murine macrophage cell line. ResearchGate. Available at: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. SpringerLink. Available at: [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. Available at: [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Available at: [Link]

-

Structure–Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]

-

Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Available at: [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules. Available at: [Link]

-

New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. Molecules. Available at: [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Receptors and Signal Transduction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: The 4-Bromo-3-Methoxyisoxazole Scaffold in Medicinal Chemistry

The following technical guide details the utility, synthesis, and application of the 4-bromo-3-methoxyisoxazole scaffold. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's role as a versatile building block for carboxylic acid bioisosteres and heteroaryl libraries.

Executive Summary

The 4-bromo-3-methoxyisoxazole core is a high-value intermediate in modern drug discovery, primarily utilized as a precursor to 3-hydroxyisoxazole derivatives. The 3-hydroxyisoxazole moiety is a validated bioisostere of carboxylic acids (pKa ~4.5–5.0), mimicking the distal acid of glutamate or the C-terminus of peptide ligands while offering improved metabolic stability and distinct hydrogen-bonding vectors compared to the parent carboxylate.

The 4-bromo substituent serves as a critical "exit vector," enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into complex chemical space. The 3-methoxy group acts simultaneously as a protecting group for the acidic enol and a lipophilicity tuner (LogP modulator) to enhance blood-brain barrier (BBB) permeability before metabolic conversion to the active species.

Chemical Architecture & Reactivity Profile

Electronic Properties

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.

-

Aromaticity: Lower resonance energy than furan or pyridine, making it susceptible to ring cleavage under reducing conditions (e.g., hydrogenation, strong metals).

-

3-Methoxy Substituent: Provides electron density to the ring via the mesomeric effect (+M), stabilizing the system against oxidative degradation.

-

4-Bromo Substituent: Located at the most electron-rich carbon (C4), this position is highly activated for oxidative addition to Pd(0) species, facilitating rapid library expansion.

The Ambident Nucleophile Challenge

A critical aspect of working with this scaffold is the tautomeric nature of the precursor, 3-hydroxyisoxazole (3-isoxazolol). It exists in equilibrium with 3-isoxazolone.

-

N-Alkylation vs. O-Alkylation: Direct alkylation of 3-hydroxyisoxazole often yields a mixture of the N-methyl (lactam-like) and O-methyl (ether) products. The O-methyl isomer (3-methoxy) is the desired target for this scaffold.

-

Control Strategy: O-alkylation is favored by using "hard" electrophiles (e.g., methyl triflate, trimethyloxonium tetrafluoroborate) or silver salts (Ag2CO3) which coordinate the nitrogen, forcing alkylation at the oxygen.

Synthetic Access & Functionalization

Retrosynthetic Analysis

Access to the 4-bromo-3-methoxyisoxazole core typically follows one of two pathways:

-

Path A (Direct Bromination): Bromination of commercially available 3-methoxyisoxazole.

-

Path B (Cyclization): Construction of the ring from hydroxamic acid derivatives followed by methylation.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in synthesizing and functionalizing the scaffold.

Caption: Synthetic workflow for generating 3-hydroxyisoxazole ligands via the 4-bromo-3-methoxy intermediate.

Medicinal Chemistry Applications (SAR)

Bioisosterism: The Carboxylic Acid Surrogate

The 3-hydroxyisoxazole moiety is a classic non-classical bioisostere of the carboxylic acid group.

-

Acidity: The pKa of 3-hydroxyisoxazole is approximately 4.5–5.5, comparable to acetic acid (4.76). At physiological pH (7.4), it is predominantly ionized (anionic), allowing it to interact with cationic residues (Arg, Lys) in binding pockets.

-

Geometry: Unlike the freely rotating carboxylate, the isoxazole ring is planar and rigid. This reduces the entropic penalty upon binding but requires precise alignment with the receptor.

Key Therapeutic Areas

-

Glutamate Receptor Modulators (iGluRs):

-

The scaffold is structurally homologous to AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid).

-

Strategy: Use 4-bromo-3-methoxyisoxazole to couple aryl groups that extend into the hydrophobic pockets of the AMPA or Kainate receptor ligand-binding domains.

-

-

GABA Agonists/Antagonists:

-

Analogues of GABA (e.g., muscimol) utilize the isoxazole core. The 3-methoxy variant serves as a lipophilic prodrug that crosses the BBB and is demethylated in vivo by CYPs.

-

-

Kinase Inhibitors:

-

The isoxazole nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases, while the 4-position aryl group (introduced via Suzuki coupling) targets the gatekeeper residue.

-

Data Summary: Physicochemical Comparison

| Property | Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | 3-Methoxyisoxazole |

| pKa | ~4.5 - 5.0 | ~4.5 - 5.5 | Non-ionizable |

| H-Bond Donor | Yes (OH) | Yes (OH) | No |

| H-Bond Acceptor | Yes (C=O) | Yes (N, O) | Yes (N, O) |

| LogP (Lipophilicity) | Low (Polar) | Low (Polar) | Moderate (Optimized) |

| BBB Permeability | Poor | Poor | Good |

| Metabolic Stability | Phase II (Glucuronidation) | Phase II (Glucuronidation) | Phase I (O-Demethylation) |

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methoxyisoxazole

Note: Direct methylation of 3-hydroxyisoxazole often yields N-methyl byproducts. This protocol maximizes O-methylation.

-

Reagents: 3-Hydroxyisoxazole (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Silver Carbonate (Ag2CO3, 0.6 eq), Chloroform (CHCl3).

-

Procedure:

-

Dissolve 3-hydroxyisoxazole in anhydrous CHCl3 (0.5 M).

-

Add Ag2CO3. Caution: Protect from light.

-

Add MeI dropwise at 0°C.

-

Stir at room temperature for 12–18 hours.

-

Filter through a Celite pad to remove silver salts.

-

Concentrate filtrate. Purify via flash chromatography (SiO2, Hexane/EtOAc) to separate the less polar O-methyl (target) from the polar N-methyl byproduct.

-

Protocol B: Bromination (Synthesis of 4-Bromo-3-methoxyisoxazole)

-

Reagents: 3-Methoxyisoxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

-

Procedure:

-

Dissolve 3-methoxyisoxazole in DMF (0.5 M).

-

Cool to 0°C.[1]

-

Add NBS portion-wise over 15 minutes to avoid exotherm.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour into ice water. Extract with Et2O or EtOAc.

-

Wash: Wash organics with water (3x) to remove DMF, then brine. Dry over Na2SO4.[1]

-

Yield: Typically >85%.[2][3] The product is often pure enough for the next step without chromatography.

-

Protocol C: Suzuki-Miyaura Cross-Coupling

Optimized for electron-rich heteroaryl halides.

-

Reagents: 4-Bromo-3-methoxyisoxazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 M aq solution, 3.0 eq), 1,4-Dioxane.

-

Procedure:

-

Degas 1,4-dioxane and K2CO3 solution with nitrogen for 15 mins.

-

Combine halide, boronic acid, and catalyst in a microwave vial or pressure tube.

-

Add solvents.[1] Seal and heat to 90°C (oil bath) or 110°C (microwave, 30 mins).

-

Workup: Dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography. Note: 3-methoxyisoxazoles are UV active (254 nm).

-

Strategic Outlook & Pitfalls

-

Demethylation Sensitivity: If the final target is the 3-hydroxyisoxazole, standard demethylation conditions (BBr3, -78°C to RT) are usually effective. However, if the molecule contains other acid-sensitive groups, consider using TMSI (Trimethylsilyl iodide) or ethanethiol/AlCl3.

-

Ring Stability: Avoid using strong reducing agents (e.g., LAH, Raney Nickel/H2) on the core scaffold, as this will cleave the N-O bond, destroying the isoxazole ring to form beta-amino enones.

-

Safety: 4-bromoisoxazoles can be potent sensitizers. Handle with gloves and in a fume hood.

References

-

Isoxazole Scaffold Review: Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.

-

Bioisosterism of 3-Hydroxyisoxazole: Madsen, U., et al. (2002). "Structure-activity relationships of 3-hydroxyisoxazole glutamate receptor antagonists." Journal of Medicinal Chemistry, 45(26), 5755-5770.

-

Regioselective Alkylation: Hansen, P., et al. (2019). "Regioselective N- vs O-alkylation of 3-hydroxyisoxazoles." Tetrahedron Letters, 60(12), 855-858.

-

Palladium Coupling Protocols: Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Strategic Utilization of Isoxazole Carboxylic Acids in Medicinal Chemistry

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, isoxazole carboxylic acids represent more than just heterocyclic building blocks; they are strategic tools for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). Unlike flexible aliphatic chains or metabolically liable phenyl rings, the isoxazole core offers a rigid, planar geometry with defined vectorality for substituents.

This guide dissects the utility of isoxazole-3-, 4-, and 5-carboxylic acids, focusing on their role as bioisosteres, their physicochemical impact, and the regioselective synthetic methodologies required to access them.

Physicochemical & Bioisosteric Profiling[1][2]

The Bioisosteric Landscape

Isoxazole carboxylic acids serve two distinct roles depending on their substitution pattern:

-

The Scaffold (Linker): The isoxazole ring acts as a rigid spacer, orienting the carboxylic acid (or its amide/ester derivatives) in a specific vector relative to other pharmacophores.

-

The Acid Mimic (3-Hydroxyisoxazole): While not a carboxylic acid per se, the 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (pKa ~4.5), mimicking the acidity and planar geometry of carboxylates (e.g., in GABA agonists like Muscimol).

Electronic and Solubility Properties

The isoxazole ring is electron-deficient, particularly at the 5-position due to the inductive effect of the adjacent oxygen. This influences the acidity of attached carboxyl groups and the metabolic stability of the ring.[1]

| Property | Isoxazole-3-COOH | Isoxazole-4-COOH | Isoxazole-5-COOH | Benzoic Acid (Ref) |

| pKa (approx) | 3.8 – 4.0 | 4.0 – 4.2 | 3.5 – 3.8 | 4.2 |

| Dipole Moment | High (towards N) | Moderate | High (towards O) | Low |

| Metabolic Stability | High | High | Moderate (Reductive ring opening risk) | High |

| Vector Angle | ~140° (3,5-subst) | ~160° (3,4-subst) | ~140° (3,5-subst) | 180° (para) |

Key Insight: The lower pKa of isoxazole-5-carboxylic acid compared to benzoic acid makes it a stronger acid. This is crucial when designing prodrugs or salt forms. The 4-position is the most electron-rich, making it susceptible to electrophilic aromatic substitution if not fully substituted.

Regioselective Synthetic Architectures

Accessing specific isomers requires distinct synthetic strategies. The "Click" chemistry approach (CuAAC) commonly used for triazoles is less straightforward for isoxazoles, necessitating rigorous regiocontrol.

Graphviz Workflow: Synthetic Decision Tree

The following diagram outlines the primary routes to access specific regioisomers.

Caption: Decision matrix for selecting synthetic routes based on the target carboxylic acid position.

Detailed Synthetic Strategies

A. Synthesis of Isoxazole-5-Carboxylic Acids (The Claisen Route)

The most robust method involves the condensation of a methyl ketone with diethyl oxalate to form a 2,4-dioxoester, followed by cyclization with hydroxylamine.

-

Regioselectivity Mechanism: Hydroxylamine attacks the most electrophilic ketone (usually the one adjacent to the ester or trifluoromethyl group) first. By controlling pH, one can favor the formation of the 5-COOH isomer.

-

Causality: In acidic media, the reaction favors the 5-substituted isoxazole due to the initial attack of hydroxylamine on the ketone carbonyl, followed by cyclization onto the ester carbonyl.

B. Synthesis of Isoxazole-3-Carboxylic Acids (The Cycloaddition Route)

Typically accessed via [3+2] cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes (propiolates).

-

Challenge: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers.

-

Solution: Use of sterically hindered alkynes or specific copper/ruthenium catalysts (though less developed than for triazoles) can improve regioselectivity. Alternatively, starting from commercially available 3-methylisoxazole and oxidizing the methyl group is a viable industrial route.

C. Synthesis of Isoxazole-4-Carboxylic Acids (The Enamine Route)

This is the most challenging isomer to access.

-

Method: Reaction of dimethylformamide dimethyl acetal (DMF-DMA) with a beta-keto ester yields an enamino ester. Subsequent treatment with hydroxylamine hydrochloride effects cyclization to the isoxazole-4-carboxylate.[2]

Validated Experimental Protocol

Target: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate (Precursor to 4-COOH building block). Rationale: This protocol demonstrates the "Enamine Route," offering high regiocontrol for the difficult-to-access 4-position.

Materials

-

Ethyl acetoacetate (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Ethanol (Solvent)

-

Toluene (Solvent for step 1)

Methodology

-

Enamine Formation:

-

Charge a round-bottom flask with Ethyl acetoacetate and Toluene.

-

Add DMF-DMA dropwise at room temperature.

-

Heat to reflux (110°C) for 3 hours. Why: Reflux is necessary to drive off methanol and push the equilibrium toward the enamine.

-

Concentrate in vacuo to yield the intermediate ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.

-

-

Cyclization:

-

Dissolve the crude intermediate in Ethanol.

-

Add Hydroxylamine hydrochloride in one portion.

-

Reflux for 2 hours. Mechanism: The hydroxylamine nitrogen attacks the activated enamine carbon, followed by oxygen attack on the ketone carbonyl, eliminating dimethylamine and water.

-

Cool to room temperature.

-

-

Work-up & Purification:

-

Remove ethanol under reduced pressure.

-

Partition residue between Ethyl Acetate and Water.

-

Wash organic layer with Brine, dry over Na2SO4.

-

Concentrate to yield the product. Validation: 1H NMR should show a characteristic singlet for the H-3 proton around 8.5-8.8 ppm, distinct from the H-4 or H-5 protons of other isomers.

-

Case Studies in Drug Discovery

Leflunomide (Arava)

-

Role: Prodrug.

-

Mechanism: Leflunomide is an isoxazole that undergoes ring opening in vivo to form the active metabolite, Teriflunomide (A77 1726).

-

Insight: The isoxazole ring here masks the alpha-cyanoenol functionality, improving oral bioavailability before metabolic activation.

Valdecoxib (Bextra - Withdrawn)

-

Role: Scaffold.

-

Mechanism: The isoxazole ring serves as a rigid central scaffold orienting two phenyl rings to fit the COX-2 active site.

-

Insight: Although withdrawn due to side effects, the isoxazole sulfonamide core demonstrated exceptional potency and selectivity, validating the scaffold's capability to orient pharmacophores precisely.

Muscimol & Gaboxadol

-

Role: Bioisostere.

-

Mechanism: Muscimol contains a 3-hydroxyisoxazole moiety. The 3-OH group (pKa ~4.[3]8) and the ring nitrogen mimic the carboxylate and amine of GABA, respectively.

-

Insight: This confirms the utility of the isoxazole core as a rigidified, lipophilic bioisostere for amino acids.

Future Outlook: Late-Stage Functionalization

Recent advances in C-H activation allow for the direct carboxylation of isoxazoles. Palladium-catalyzed carbonylation of 4-haloisoxazoles is becoming a preferred method to introduce the carboxylic acid moiety at a late stage in synthesis, allowing for the rapid generation of analog libraries without rebuilding the heterocycle from scratch.

References

-

Perez, M. et al. (2012).[4] Regioselective synthesis of 3,5-disubstituted isoxazoles.[4] National Institutes of Health (NIH). Link

-

Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[3] ChemMedChem. Link

-

Natale, N. R. et al. (1995). Synthesis, Metalation and Electrophilic Quenching of Isoxazole-4-tertiary Carboxamides. Journal of Heterocyclic Chemistry. Link

-

PubChem. (2024).[5] Isoxazole-5-carboxylic acid Compound Summary. National Library of Medicine. Link

-

Buron, F. et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry.[6] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 异噁唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Literature review on 4-haloisoxazole-5-carboxylic acids

This guide serves as a comprehensive technical resource on 4-haloisoxazole-5-carboxylic acids , a class of bifunctional heterocyclic building blocks critical in modern medicinal chemistry and agrochemical synthesis.

Synthesis, Reactivity, and Application as Pharmacophore Scaffolds

Executive Summary

The 4-haloisoxazole-5-carboxylic acid scaffold represents a "linchpin" intermediate in organic synthesis. Its value lies in its orthogonal reactivity: the C4-halogen serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), while the C5-carboxylic acid provides a site for amidation, esterification, or decarboxylative functionalization. This guide details the mechanistic underpinnings of its synthesis, its divergent reactivity profile, and its utility in accessing complex bioactive molecules.

Structural Properties & Mechanistic Insight[1][2]

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The unique electronic distribution of the ring dictates its reactivity:

-

C4 Position (Nucleophilic/Electrophilic): The C4 position is the most electron-rich site on the ring, making it susceptible to electrophilic aromatic substitution (EAS). Once halogenated, it becomes a prime site for oxidative addition by palladium catalysts.

-

C5 Position (Acidic/Electron-Deficient): The C5 position, adjacent to the oxygen, is naturally electron-deficient. When substituted with a carboxylic acid, it enhances the acidity of the system and serves as a directing group for metabolic stability in drug design.

2.1 Reactivity Map

The following diagram illustrates the orthogonal reactivity of the scaffold, highlighting how a single intermediate can diverge into multiple chemical spaces.

Figure 1: Divergent reactivity profile of the 4-haloisoxazole-5-carboxylic acid scaffold.[1][2]

Synthesis Methodologies

The synthesis of 4-haloisoxazole-5-carboxylic acids generally proceeds via two primary routes: Direct Electrophilic Halogenation (preferred for high regioselectivity) and Cyclization of Halo-Dicarbonyls .

Method A: Direct Electrophilic Halogenation (Recommended)

This method exploits the intrinsic nucleophilicity of the isoxazole C4 position. Starting from isoxazole-5-carboxylic acid (or its ester), treatment with a halogen source yields the 4-halo derivative exclusively.

-

Mechanism: The isoxazole ring acts as the nucleophile, attacking the electrophilic halogen species (

). The carboxylic acid at C5 deactivates the ring slightly but directs substitution away from C3, ensuring C4 selectivity. -

Reagents:

Method B: Cyclization Strategies

This route involves constructing the ring with the halogen already in place. It is often used when the parent isoxazole is unstable or difficult to source.

-

Precursors: Condensation of ethyl 2-halo-3-ethoxyacrylate with hydroxylamine.

-

Limitation: Can suffer from regioselectivity issues (formation of 3,4- vs 4,5-isomers) depending on the specific substituents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Bromoisoxazole-5-carboxylate

This protocol describes the bromination of ethyl isoxazole-5-carboxylate using NBS. This ester is a stable, versatile intermediate.

Materials:

-

Ethyl isoxazole-5-carboxylate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Acetonitrile (ACN) or DMF (0.5 M concentration)

-

Temperature: Reflux (80°C)

Step-by-Step Procedure:

-

Dissolution: Dissolve ethyl isoxazole-5-carboxylate in anhydrous Acetonitrile under a nitrogen atmosphere.

-

Addition: Add NBS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4][5] The starting material (

) should disappear, and a less polar product ( -

Workup: Cool to room temperature. Concentrate the solvent strictly under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate and wash with saturated

(to quench excess bromine) followed by water and brine. -

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Validation Metrics:

-

1H NMR: Disappearance of the C4-H singlet (typically

6.9-7.1 ppm). -

MS (ESI): Observation of M+2 peak (1:1 ratio) characteristic of bromine isotopes.

Protocol 2: Suzuki-Miyaura Coupling at C4

This protocol demonstrates the installation of an aryl group, a common step in synthesizing COX-2 inhibitors or kinase inhibitors.

Materials:

-

Ethyl 4-bromoisoxazole-5-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

- (5 mol%)

- (2.0 equiv)[6]

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine halide, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical for preventing homocoupling).

-

Heating: Heat to 90°C for 12 hours in a sealed vial.

-

Isolation: Filter through a celite pad, dilute with EtOAc, wash with water, and purify via column chromatography.

Data Summary: Halogenation Efficiency

The following table summarizes the efficiency of different halogenation conditions for isoxazole-5-carboxylic acid derivatives.

| Halogen (X) | Reagent | Solvent | Temp (°C) | Typical Yield | Selectivity (C4:C3) |

| Bromine | NBS | DMF | 25-60 | 85-92% | >99:1 |

| Bromine | Acetic Acid | 80 | 75-80% | >95:5 | |

| Chlorine | NCS | DMF | 80 | 70-85% | >99:1 |

| Chlorine | Reflux | 60-70% | 90:10 | ||

| Iodine | NIS / TFA | TFA | RT | 80-88% | >99:1 |

Medicinal Chemistry Applications

The 4-haloisoxazole-5-carboxylic acid motif is rarely the final drug; rather, it is the architectural scaffold that enables the synthesis of complex bioactive agents.

6.1 Bioisosterism and Pharmacophore Design[9]

-

Carboxylic Acid: Mimics the C-terminus of amino acids (e.g., in glutamate receptor agonists) or serves as a zinc-binding group in metalloprotease inhibitors.

-

Isoxazole Ring: Acts as a bioisostere for amide bonds or phenyl rings, improving metabolic stability and solubility compared to pure carbocycles.

6.2 Case Studies & Derivatives

-

Leflunomide Analogs: While Leflunomide contains a 5-methylisoxazole-4-carboxamide core, the 4-halo-5-carboxy scaffold allows for the synthesis of "reverse" isomers (4-aryl-5-carboxamide) which have shown promise as DHODH inhibitors.

-

Valdecoxib Intermediates: The 4-position is critical for installing the phenyl sulfonamide moiety found in COX-2 inhibitors. The 4-bromo intermediate allows for the modular attachment of this group via Suzuki coupling.

-

Agrochemicals: 4-substituted isoxazole-5-carboxylic acids are key precursors for HPPD inhibitor herbicides (e.g., Isoxaflutole derivatives), where the acid is converted to a ketone or nitrile.

6.3 Synthesis Workflow Diagram

The following diagram depicts the logical flow from raw materials to bioactive candidates using this scaffold.

Figure 2: Synthetic workflow from precursor to bioactive candidate.

References

-

BenchChem. (2025).[10][11] A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. (Note: Mechanistic parallel for isoxazole halogenation). Link

-

National Institutes of Health (NIH). (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[12] PMC3588455. Link

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides. Molecules. Link

-

PubChem. (2025). 3-Bromoisoxazole-5-carboxylic acid Compound Summary. CID 327716. Link

- ScienceDirect. (2009). Electrophilic substitution of isoxazoles: Regioselectivity and mechanism. Tetrahedron Letters. (General reference for C4 substitution preference).

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Robust Suzuki-Miyaura Coupling Strategies for 4-Aryl-isoxazole Carboxylic Acids

Introduction: The Significance of Isoxazoles and the Suzuki-Miyaura Coupling Challenge

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. This heterocycle is a core component of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and CNS-targeting drugs. The creation of diverse molecular libraries for drug discovery often hinges on the efficient C-C bond formation to functionalize the isoxazole core. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, celebrated for its mild conditions and broad functional group tolerance.[1]

However, coupling reactions involving heteroaryl halides, particularly those bearing acidic functional groups like a carboxylic acid, present a distinct set of challenges. The substrate of focus, 4-bromoisoxazole carboxylic acid, encapsulates this difficulty. The primary obstacle is the potential for base-mediated side reactions, including decarboxylation or catalyst inhibition, which can severely limit reaction yields and purity. This application note provides a comprehensive guide for researchers, offering mechanistic insights, strategic parameter selection, a detailed experimental protocol, and a troubleshooting guide to successfully navigate the Suzuki-Miyaura coupling of this valuable, yet challenging, substrate.

Mechanistic Considerations & Key Challenges

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational problem-solving. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Primary Challenge: The Carboxylic Acid Moiety The carboxylic acid group introduces two potential complications:

-

Deprotonation and Catalyst Interaction: In the presence of the required base, the carboxylic acid is deprotonated to a carboxylate. This anionic species could potentially coordinate to the Pd(II) center after oxidative addition, forming a stable complex that is reluctant to proceed through the subsequent transmetalation step, thereby deactivating the catalyst.

-

Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under thermal and/or basic conditions. This is a significant risk, leading to the formation of the undesired, non-functionalized isoxazole byproduct. While some modern methods leverage this reactivity in "decarboxylative couplings," it is an unwanted side reaction in this context.[2][3]

Strategic Selection of Reaction Parameters

Success with this substrate class depends critically on the judicious selection of each reaction component to favor the desired coupling pathway over potential side reactions.

The Catalytic System: Palladium Source and Ligand

For electron-deficient heteroaryl bromides like 4-bromoisoxazole, the oxidative addition step can be sluggish. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential to accelerate this rate-determining step and enhance catalyst stability and turnover.[4][5]

| Catalyst/Ligand System | Key Characteristics & Rationale |

| Pd(OAc)₂ / SPhos | Recommended Starting Point. SPhos is a highly effective, air-stable Buchwald ligand known for promoting Suzuki couplings of challenging heteroaryl halides at low catalyst loadings.[4][6][7] Its bulk and electron-donating properties facilitate both oxidative addition and reductive elimination. |

| Pd₂(dba)₃ / XPhos | An excellent alternative. XPhos is another powerful biaryl monophosphine ligand that often shows complementary reactivity to SPhos, particularly with sterically hindered substrates. |

| Pd(PPh₃)₄ | A "classical" catalyst. While effective for many simpler substrates, it may require higher temperatures and catalyst loadings for this transformation and can be less efficient than modern Buchwald systems. |

| PdCl₂(dppf) | Often used, but the dppf ligand is less electron-rich than the Buchwald-type ligands, which may result in lower activity for this specific substrate class. |

The Base: A Critical Choice for Substrate Integrity

The base plays a multifaceted role: it is required to activate the boronic acid to form a more nucleophilic borate species, which is crucial for the transmetalation step.[8][9][10][11] However, a base that is too strong or harsh can promote decarboxylation or other side reactions.

-

Potassium Carbonate (K₂CO₃): An excellent first choice. It is a moderately strong inorganic base, effective at promoting the reaction while generally being mild enough to minimize decarboxylation, especially at moderate temperatures. It is often used in an aqueous solution with an organic solvent.

-

Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃. It can be beneficial if the reaction is sluggish with K₂CO₃ but should be used with caution due to the increased risk of side reactions.

-

Potassium Phosphate (K₃PO₄): Another effective base, often used under similar conditions to K₂CO₃.

-

Organic Bases (e.g., Et₃N, DIPEA): Generally not recommended for this transformation as they are often not strong enough to efficiently promote the formation of the borate complex required for transmetalation.

The Solvent System

A biphasic solvent system is standard for Suzuki-Miyaura couplings, facilitating the dissolution of both the organic substrates and the inorganic base.

-

1,4-Dioxane / Water: A very common and effective solvent mixture.

-

Toluene / Water or DME / Water: Viable alternatives that can be screened if solubility or reactivity issues arise in dioxane.

-

n-Butanol: Can be a good single-solvent choice, particularly for couplings involving N-Boc protected heteroaryl boronic acids, as it can minimize protodeboronation.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-bromoisoxazole-5-carboxylic acid with a generic arylboronic acid.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table of Reagents (Example Reaction)

| Reagent | MW | Amount | Moles (mmol) | Equivalents |

| 4-Bromoisoxazole-5-carboxylic acid | 205.98 | 206 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |

| SPhos | 410.53 | 16.4 mg | 0.04 | 0.04 |

| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoisoxazole-5-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 15-20 minutes. Add the solvent mixture to the reaction flask via syringe. In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and add them to the reaction mixture under a positive flow of argon.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer by adding 1M HCl dropwise until the pH is approximately 2-3. This step is crucial to protonate the carboxylic acid product, making it soluble in the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-isoxazole-5-carboxylic acid.

Troubleshooting Guide

| Observation | Potential Cause(s) | Recommended Action(s) |

| Low or No Conversion | 1. Inactive Catalyst: Palladium source has decomposed or ligand is oxidized. 2. Insufficient Degassing: Oxygen has quenched the Pd(0) catalyst. 3. Base Too Weak: Inefficient formation of the active borate species. | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Ensure thorough degassing of solvents and inerting of the reaction vessel. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |

| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Boronic acid is unstable under the reaction conditions. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[12] |

| Formation of Decarboxylated Byproduct | 1. Reaction temperature is too high. 2. Base is too strong. | 1. Reduce the reaction temperature to 70-80 °C and monitor for longer reaction times. 2. Use a milder base like K₂CO₃ or even KF if conditions allow.[11] |

| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Product remains in the aqueous layer during workup. | 1. Add a small amount of acetic acid (0.5-1%) to the chromatography eluent to suppress deprotonation of the carboxylic acid on the silica. 2. Ensure the aqueous layer is sufficiently acidified (pH 2-3) during the workup to fully protonate the product. |

Conclusion

The Suzuki-Miyaura coupling of 4-bromoisoxazole carboxylic acid is a highly achievable transformation that provides access to a valuable class of molecules for drug discovery and development. Success relies on a rational approach to reaction design, prioritizing conditions that activate the C-Br bond efficiently while preserving the integrity of the carboxylic acid functionality. By selecting modern, electron-rich phosphine ligands, employing a moderately strong inorganic base like K₂CO₃, and carefully controlling the reaction temperature, researchers can consistently achieve high yields of the desired coupled products. This guide provides the foundational knowledge and a robust starting protocol to enable the synthesis and exploration of novel 4-aryl-isoxazole carboxylic acids.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. SPhos. [Link]

-

Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

-

ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

-

ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

-

Fairlamb, I. J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]

-

Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

ElectronicsAndBooks. [Bis(oxazolinyl)pyrrole]palladium Complexes as Catalysts in Heck- and Suzuki-Type C-C Coupling Reactions. [Link]

-

Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... [Link]

-

Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

MDPI. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]

-

MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Couto, I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

Szostak, M., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]

-

Osaka University. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated.... [Link]

-

Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]

-

Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]